1-(4-Chloro-2-fluorophenyl)ethan-1-amine
Overview
Description
1-(4-Chloro-2-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN. It is a substituted aniline derivative that has been used in a variety of scientific research applications. This compound is known for its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine involves several steps. One common method includes the reaction of 4-chloro-2-fluoroacetophenone with ammonia or an amine under specific conditions . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)ethan-1-amine has been utilized in various scientific research applications, including:
Chemistry: It is used in the study of enzyme kinetics and enzyme inhibition.
Biology: This compound is employed in research on protein-protein interactions and drug metabolism.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine is not fully understood. it is known to bind to certain enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition can lead to the suppression of drug metabolism and drug-drug interactions. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in animal studies.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethan-1-amine: This compound has a similar structure but lacks the chlorine atom.
2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one: This compound has an additional chlorine atom and a ketone group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKAEMBENYOFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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